4-(N-Fmoc-aminomethyl)aniline

Catalog No.
S771615
CAS No.
159790-81-5
M.F
C22H20N2O2
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(N-Fmoc-aminomethyl)aniline

CAS Number

159790-81-5

Product Name

4-(N-Fmoc-aminomethyl)aniline

IUPAC Name

9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C22H20N2O2/c23-16-11-9-15(10-12-16)13-24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14,23H2,(H,24,25)

InChI Key

ZJXNVHARJJXJOW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N

Organic Synthesis:

4-(N-Fmoc-aminomethyl)aniline is a valuable building block in organic synthesis, particularly in the field of peptide chemistry. Its primary function lies in the introduction of a protected amino group onto a molecule. The "Fmoc" group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amine functionality, allowing for selective modification of other functional groups within the molecule. Once desired modifications are complete, the Fmoc group can be easily removed under mild acidic conditions, revealing the free amine group for further reactions. This controlled approach to introducing and protecting amine functionalities is crucial for the efficient synthesis of complex molecules like peptides and pharmaceuticals [, ].

Solid-Phase Peptide Synthesis (SPPS):

4-(N-Fmoc-aminomethyl)aniline finds particular application in Solid-Phase Peptide Synthesis (SPPS), a widely used technique for the assembly of peptide chains. In SPPS, the growing peptide chain is tethered to a solid support, allowing for the stepwise addition of individual amino acids. 4-(N-Fmoc-aminomethyl)aniline can be incorporated into the peptide chain through its Fmoc-protected amine group, which can then be reacted with various activated amino acid derivatives to elongate the peptide sequence. The advantage of using 4-(N-Fmoc-aminomethyl)aniline in this context lies in the presence of an additional amine functionality. This free amine group can serve as a branching point for the introduction of side chains or other functionalities, enabling the synthesis of more complex peptide structures [, ].

4-(N-Fmoc-aminomethyl)aniline is an organic compound with the molecular formula C22H20N2O2 and a molecular weight of 344.41 g/mol. It features a phenyl ring substituted with an aminomethyl group that is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine functionalities. This compound serves as a valuable building block in organic synthesis, particularly in peptide chemistry and drug development, due to its ability to facilitate the formation of peptide bonds while maintaining stability during synthesis processes .

Typical of amines and protected amino acids:

  • Peptide Bond Formation: The Fmoc group can be selectively removed under basic conditions, allowing the free amine to react with carboxylic acids to form peptide bonds.
  • Nucleophilic Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Coupling Reactions: This compound can be involved in coupling reactions with other amino acids or peptide fragments, contributing to the synthesis of more complex peptides and proteins .

While specific biological activity data for 4-(N-Fmoc-aminomethyl)aniline is limited, compounds with similar structures often exhibit significant biological properties. The presence of the aminomethyl group suggests potential interactions with biological targets, such as enzymes and receptors. Additionally, the Fmoc protection allows for controlled release of the active amine in biological systems, which can be advantageous in drug delivery applications .

The synthesis of 4-(N-Fmoc-aminomethyl)aniline typically involves several key steps:

  • Protection of Amines: The primary amine is first protected using Fmoc chloride or Fmoc anhydride in a basic medium.
  • Aminomethylation: The protected amine is then reacted with formaldehyde or paraformaldehyde to introduce the aminomethyl group.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity suitable for further applications.

These methods are well-established in organic chemistry and can be adapted based on specific experimental conditions .

4-(N-Fmoc-aminomethyl)aniline finds applications primarily in:

  • Peptide Synthesis: It is widely used as a building block for synthesizing peptides due to its ability to form stable peptide bonds.
  • Drug Development: Its structural features make it a candidate for developing new pharmaceuticals, particularly in targeting specific biological pathways.
  • Bioconjugation: The compound can be utilized in bioconjugation processes where it attaches biomolecules for therapeutic or diagnostic purposes .

Interaction studies involving 4-(N-Fmoc-aminomethyl)aniline typically focus on its reactivity with other chemical species during peptide synthesis. These studies help elucidate how the compound interacts with various amino acids and coupling agents, providing insights into optimizing synthetic routes for more complex peptides. Additionally, its interactions with biological targets may be explored through docking studies or biological assays when incorporated into larger molecular frameworks .

Several compounds share structural similarities with 4-(N-Fmoc-aminomethyl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(Boc-aminomethyl)anilineContains a tert-butoxycarbonyl (Boc) protecting groupMore stable under acidic conditions
4-(Fmoc-aminomethyl)-L-phenylalanineIncorporates an L-phenylalanine residueSpecific for incorporating phenylalanine
4-(N-Boc-aminomethyl)anilineUtilizes a Boc protecting groupDifferent reactivity profiles compared to Fmoc

These compounds differ primarily in their protecting groups and functional groups, which influence their stability, reactivity, and suitability for various synthetic applications. The unique Fmoc protection of 4-(N-Fmoc-aminomethyl)aniline allows for selective deprotection under mild conditions, making it particularly advantageous in peptide synthesis compared to others like Boc-protected compounds .

The Fmoc group, introduced by Louis A. Carpino in 1970, revolutionized amine protection chemistry by providing a base-labile alternative to acid-sensitive groups like tert-butyloxycarbonyl (Boc) . Initially overlooked due to challenges in solution-phase synthesis, its potential was realized in the 1980s when Robert B. Sheppard and Günter Jung demonstrated its compatibility with solid-phase peptide synthesis (SPPS) . Key advantages included:

  • Mild deprotection conditions (piperidine in dimethylformamide)
  • Orthogonality with acid-labile side-chain protectants
  • UV monitoring of deprotection via dibenzofulvene byproducts

The Fmoc group’s adoption accelerated with the development of automated SPPS systems, enabling rapid synthesis of peptides for antibody production and post-genomic research .

Historical Development of 4-(N-Fmoc-aminomethyl)aniline

While specific historical records for 4-(N-Fmoc-aminomethyl)aniline are limited, its development aligns with advancements in Fmoc-based SPPS. Synthesized via reaction of 4-aminomethyl aniline with Fmoc-chloroformate or Fmoc-succinimidyl carbonate, this compound emerged as a versatile intermediate for:

  • Peptide branching: Introduction of secondary amines for side-chain functionalization
  • Heterocycle formation: Anchoring points for triazine or azide-based conjugates
  • Fluorescent tagging: Utilization of the Fmoc group’s UV-absorbing properties for detection

Significance in Modern Synthetic Methodology

Positioning Within Amine Protection Chemistry

4-(N-Fmoc-aminomethyl)aniline occupies a niche in amine protection strategies through its:

FeatureBoc GroupFmoc Group4-(N-Fmoc-aminomethyl)aniline
Labile ConditionsAcid (TFA/HF)Base (Piperidine)Base (Piperidine)
OrthogonalityLimitedHighHigh (with acid-labile groups)
ApplicationsTraditional SPPSComplex peptidesBranched/side-chain modified peptides

Unlike traditional Fmoc-protected amino acids, this compound enables aromatic amine protection while retaining reactivity at the aniline nitrogen .

Comparative Historical Context with Related Protecting Groups

The Fmoc system’s dominance over alternatives like benzyl carbamate (Cbz) and 2-adamantyloxycarbonyl (2-Adoc) stems from:

  • Superior stability: Resistance to hydrolysis and oxidation
  • Ease of automation: Compatibility with SPPS workflows
  • Functional diversity: Enables post-synthetic modifications via side-chain amines

While newer groups like 2-Adoc offer enhanced acid stability, the Fmoc system remains unmatched in flexibility for peptide engineering .

Research Paradigms Enabled by 4-(N-Fmoc-aminomethyl)aniline

This compound has facilitated groundbreaking methodologies:

  • Solid-phase synthesis of branched peptides: Incorporation of side-chain amines for glycosylation or phosphorylation
  • Click chemistry bioconjugation: Utilization of the free aniline nitrogen for azide-alkyne cycloaddition
  • Peptidomimetic development: Creation of amphipathic peptides with hydrophobic triazine cores

Established Synthetic Routes to 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline

The synthesis of 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline represents a critical component in modern peptide chemistry, serving as a versatile building block for solid-phase peptide synthesis and bioconjugation applications [1] [4]. The compound, with molecular formula C22H20N2O2 and molecular weight 344.41, features both an aniline moiety and a fluorenylmethoxycarbonyl-protected aminomethyl group, making it particularly valuable for sequential synthesis processes [3] [7].

Precursor Selection and Preparation Strategies

The selection of appropriate precursors for 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline synthesis is fundamentally dependent on the availability of 4-aminomethylaniline as the core starting material [26]. The precursor preparation typically involves the conversion of 4-nitrobenzyl derivatives through reduction processes or direct aminomethylation of aniline derivatives under controlled conditions [14]. Alternative precursor strategies employ 4-(hydroxymethyl)aniline derivatives that undergo subsequent amination reactions followed by fluorenylmethoxycarbonyl protection [44].

Research has demonstrated that precursor quality significantly impacts the final product purity, with high-grade 4-aminomethylaniline precursors yielding superior synthetic outcomes [45]. The preparation strategies often involve multi-step sequences where intermediate compounds are isolated and purified before proceeding to the fluorenylmethoxycarbonyl protection step [25]. Careful consideration of precursor storage conditions and stability is essential, as aminomethyl derivatives can undergo degradation under ambient conditions [26].

Key Reaction Parameters and Optimization

The fluorenylmethoxycarbonyl protection reaction represents the critical step in the synthetic sequence, requiring precise control of reaction parameters to achieve optimal yields and purity [9] [13]. The reaction typically employs fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl succinimidyl carbonate as the protecting reagent under basic conditions [6] [13]. Temperature control is paramount, with reactions generally conducted at temperatures ranging from 0°C to room temperature to prevent side reactions and maintain stereochemical integrity [24].

ParameterOptimal RangeImpact on Yield
Temperature0-25°C>85% yield at optimal range
Base Equivalents1.2-2.0 eqMaximum yield at 1.5 eq
Reaction Time2-6 hoursComplete conversion at 4 hours
Solvent Volume10-20 mL/mmolOptimal mixing at 15 mL/mmol

The choice of base significantly influences reaction efficiency, with sodium bicarbonate and pyridine being preferred options for maintaining mild conditions while ensuring complete conversion [13]. Solvent selection plays a crucial role, with dichloromethane and dimethylformamide being commonly employed, though environmental considerations have led to exploration of greener alternatives [31]. Reaction monitoring through thin-layer chromatography or high-performance liquid chromatography enables real-time optimization and prevents over-reaction [51].

Isolation and Purification Protocols

The isolation of 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline requires carefully designed purification protocols to remove unreacted starting materials, side products, and protecting group reagents [45]. Standard workup procedures involve aqueous washes to remove inorganic salts followed by organic phase separation and concentration [25]. The crude product typically requires further purification through column chromatography or recrystallization techniques [45].

Recrystallization from toluene or isopropyl alcohol has proven effective for achieving high purity products, with typical recovery yields ranging from 85-95% [45]. The purification process must account for the stability of the fluorenylmethoxycarbonyl group under the chosen conditions, avoiding strongly acidic or basic media that could lead to premature deprotection [9]. Advanced purification techniques such as preparative high-performance liquid chromatography may be employed for research-grade materials requiring exceptional purity [25].

Alternative Preparation Methods

Silylating Agent Approaches

Silylating agent methodologies offer an alternative approach to 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline synthesis through temporary silyl protection strategies [28] [29]. These methods employ trimethylsilyl chloride in combination with zinc dust to generate N-silylated intermediates that can subsequently undergo fluorenylmethoxycarbonyl protection under controlled conditions [28]. The silylation approach circumvents the need for organic bases, reducing the potential for side reactions and improving overall reaction selectivity [28].

The use of hexamethyldisilazane as an alternative silylating agent has shown promise in specific applications where moisture sensitivity is a concern [28]. Silylating agent approaches typically demonstrate enhanced compatibility with sterically hindered substrates and can facilitate the incorporation of challenging amino acid derivatives [28]. The methodology requires strict anhydrous conditions and inert atmosphere protection to prevent hydrolysis of the silyl intermediates [29].

Solid-Support Synthesis Strategies

Solid-phase synthesis strategies for 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline leverage polymer-supported reagents and catalysts to facilitate product isolation and purification [17] [21]. These approaches typically employ resin-bound aminomethylaniline precursors that undergo on-resin fluorenylmethoxycarbonyl protection followed by cleavage to yield the target compound [18]. The solid-support methodology offers advantages in terms of simplified workup procedures and reduced solvent consumption [17].

Polymer-supported synthesis strategies demonstrate particular utility in automated synthesis platforms where reaction monitoring and optimization can be achieved through real-time analysis [18]. The choice of resin linker and cleavage conditions significantly impacts the final product quality and yield [21]. Recent developments in solid-support synthesis have incorporated microwave-assisted heating to accelerate reaction rates and improve overall efficiency [36].

Flow Chemistry Applications

Flow chemistry methodologies represent an emerging approach for the continuous synthesis of 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline with enhanced process control and scalability [20] [23]. These systems employ microfluidic reactors with precise temperature and residence time control to optimize reaction conditions [41]. Flow chemistry approaches enable the use of highly reactive intermediates under controlled conditions, potentially improving yields and reducing side product formation [20].

The implementation of flow chemistry for fluorenylmethoxycarbonyl protection reactions requires careful consideration of mixing efficiency and heat transfer characteristics [23]. Continuous flow systems demonstrate particular advantages for reactions involving toxic or hazardous reagents, as the reduced holdup volumes minimize exposure risks [20]. Integration of in-line monitoring systems enables real-time optimization and quality control throughout the synthesis process [43].

Yield and Purity Optimization Strategies

Reaction Condition Refinement

Systematic optimization of reaction conditions for 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline synthesis involves multivariate analysis of temperature, concentration, stoichiometry, and reaction time parameters [24] [48]. Advanced optimization strategies employ design of experiments methodologies to identify optimal operating windows while minimizing the number of experimental trials [38]. The refinement process typically begins with screening studies to identify critical parameters followed by response surface optimization to determine optimal conditions [50].

Temperature optimization studies have revealed that lower reaction temperatures generally favor higher yields but require extended reaction times, necessitating a balance between efficiency and throughput [24]. Concentration effects are particularly pronounced in fluorenylmethoxycarbonyl protection reactions, with optimal concentrations typically ranging from 0.1 to 0.5 molar depending on the specific substrate and solvent system [48]. Stoichiometric optimization involves careful balancing of protecting group reagent excess to ensure complete conversion while minimizing waste and purification challenges [52].

Optical Purity Preservation Methods

The preservation of optical purity during 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline synthesis is critical for applications in peptide chemistry where stereochemical integrity is paramount [24] [46]. Epimerization prevention strategies focus on minimizing base exposure time and employing mild reaction conditions that preserve the stereochemical configuration of chiral centers [5]. The use of sterically hindered bases and low-temperature conditions has proven effective in maintaining optical purity throughout the synthesis sequence [8].

Monitoring optical purity requires sophisticated analytical techniques including chiral high-performance liquid chromatography and polarimetry to detect even minor levels of epimerization [46]. The development of protecting group strategies that are orthogonal to chiral centers helps minimize the risk of stereochemical scrambling during synthesis [32]. Advanced purification techniques such as chiral crystallization or enzymatic resolution may be employed to enhance optical purity when required [46].

Scale-up Considerations

The scale-up of 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline synthesis from laboratory to production scales requires careful consideration of heat transfer, mixing efficiency, and safety factors [24] [39]. Large-scale synthesis often necessitates modifications to reaction conditions to account for reduced surface-to-volume ratios and altered heat transfer characteristics [37]. The implementation of continuous processing technologies can help address many scale-up challenges while improving overall process efficiency [41].

Safety considerations become paramount during scale-up operations, particularly when handling reactive fluorenylmethoxycarbonyl reagents and organic solvents [39]. Process automation and real-time monitoring systems are essential for maintaining consistent product quality across different production scales [51]. Economic optimization of scaled processes involves balancing raw material costs, energy consumption, and waste treatment expenses to achieve overall cost effectiveness [39].

Green Chemistry Approaches

Sustainable Solvent Systems

The development of sustainable solvent systems for 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline synthesis addresses growing environmental concerns while maintaining synthetic efficiency [19] [31]. Propylene carbonate has emerged as a promising green alternative to traditional organic solvents such as dichloromethane and dimethylformamide, demonstrating comparable reaction rates and yields [31]. Water-based reaction systems, though challenging due to the hydrophobic nature of fluorenylmethoxycarbonyl reagents, have shown potential in specific applications with appropriate surfactant systems [35].

Solvent SystemEnvironmental ImpactYield PerformancePurification Ease
Propylene CarbonateLow toxicity85-90%Moderate
Ethyl AcetateModerate impact80-85%Good
Water/SurfactantMinimal impact70-80%Challenging
Traditional DMFHigh impact90-95%Excellent

The implementation of solvent recycling systems enables the reuse of organic solvents, significantly reducing the environmental footprint of the synthesis process [19]. Supercritical carbon dioxide has been investigated as an alternative reaction medium for specific fluorenylmethoxycarbonyl protection reactions, though broader applicability remains limited [31]. Ionic liquids represent another class of green solvents under investigation, offering potential advantages in terms of recyclability and reduced volatility [35].

Catalyst Innovation and Recycling

Catalyst innovation for 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline synthesis focuses on developing recoverable and recyclable catalytic systems that reduce waste generation [30] [33]. Enzyme-based catalytic systems have shown promise for specific protection and deprotection reactions, offering high selectivity and mild reaction conditions [30]. The use of immobilized catalysts on solid supports enables easy separation and reuse, improving the overall sustainability of the synthesis process [33].

Thermolysin-catalyzed reactions have demonstrated effectiveness in fluorenylmethoxycarbonyl peptide modifications, suggesting potential applications in related synthetic transformations [30] [33]. The development of recyclable Lewis acid catalysts for fluorenylmethoxycarbonyl protection reactions offers advantages in terms of reduced metal waste and improved atom economy [8]. Catalyst recycling protocols must be carefully designed to prevent catalyst poisoning and maintain activity over multiple cycles [30].

Waste Minimization Protocols

Comprehensive waste minimization protocols for 4-(N-Fluorenylmethoxycarbonyl-aminomethyl)aniline synthesis encompass reduction, reuse, and recycling strategies across all synthetic steps [34] [35]. The elimination of washing steps through in situ processing techniques can dramatically reduce solvent consumption and waste generation [39]. Atom economy optimization involves designing synthetic routes that incorporate all starting materials into the final product while minimizing by-product formation [35].

The implementation of continuous processing technologies enables more precise control over reaction conditions, reducing the formation of impurities and side products that require disposal [39]. Solvent recovery and purification systems allow for the recycling of process solvents, significantly reducing fresh solvent consumption [34]. Advanced waste treatment technologies, including bioremediation and photocatalytic degradation, offer options for treating process waste streams before disposal [35].

Regioselectivity Patterns

The nucleophilic substitution behavior of 4-(N-Fmoc-aminomethyl)aniline is fundamentally governed by the electronic properties of the aniline ring system and the influence of the fluorenylmethoxycarbonyl protecting group. The compound exhibits characteristic regioselectivity patterns that reflect the electron-donating nature of the amino group at the para position relative to the aminomethyl substituent [1] [2].

The aromatic amino group in 4-(N-Fmoc-aminomethyl)aniline acts as a strong electron-donating substituent, significantly increasing the electron density on the benzene ring through resonance effects [1]. This enhanced nucleophilicity renders the compound highly reactive toward electrophilic aromatic substitution reactions, with preferential attack occurring at positions ortho and para to the amino group [1]. The regioselectivity follows established patterns for aniline derivatives, where the amino group directs incoming electrophiles to specific positions on the aromatic ring [2].

When subjected to nucleophilic aromatic substitution conditions, the compound demonstrates regioselectivity that is influenced by both electronic and steric factors [3]. The electron-rich nature of the aniline system facilitates nucleophilic attack, particularly under conditions where electron-withdrawing groups are present to activate the aromatic system [3]. Studies on related aromatic systems have shown that regioselectivity in nucleophilic aromatic substitution can be predicted based on charge distribution analysis and frontier molecular orbital considerations [3].

The presence of the Fmoc-protected aminomethyl group introduces additional steric considerations that can influence regioselectivity patterns. The bulky fluorenylmethoxycarbonyl group may sterically hinder approach to adjacent positions, thereby directing nucleophilic attack to more accessible sites on the aromatic ring [4]. This steric influence becomes particularly important in reactions involving large nucleophiles or under conditions of high steric demand.

Mechanistic Investigations

Mechanistic studies of nucleophilic substitution reactions involving 4-(N-Fmoc-aminomethyl)aniline have revealed complex pathways that depend on the nature of the nucleophile and reaction conditions [5] [6]. Primary investigations suggest that the compound can participate in both direct nucleophilic aromatic substitution and addition-elimination mechanisms, with the predominant pathway being determined by the electronic nature of the attacking nucleophile [5].

The nucleophilicity of amines, including the aminomethyl functionality in this compound, is significantly influenced by steric effects [6]. The relationship between basicity and nucleophilicity is complicated by the sensitivity of nucleophilic reactions to steric hindrance around the nitrogen center [6]. In the case of 4-(N-Fmoc-aminomethyl)aniline, the presence of the Fmoc protecting group introduces considerable steric bulk that can affect the nucleophilic behavior of the aminomethyl nitrogen [6].

Mechanistic analysis reveals that the electron-donating amino group on the aromatic ring can stabilize cationic intermediates formed during nucleophilic substitution reactions [1]. This stabilization occurs through resonance delocalization of positive charge onto the amino nitrogen, effectively lowering the energy barrier for nucleophilic attack [1]. The mechanism typically proceeds through formation of a Meisenheimer complex intermediate, which is stabilized by the electron-donating effects of the amino substituent.

Computational studies on related carbamate systems have demonstrated that the mechanism of nucleophilic substitution can vary depending on the hardness or softness of the attacking nucleophile according to the Hard-Soft Acid-Base principle [7]. Hard nucleophiles tend to attack at oxygen centers in carbamate functionalities, while softer nucleophiles preferentially attack at nitrogen or carbon centers [7]. This selectivity has important implications for synthetic applications of 4-(N-Fmoc-aminomethyl)aniline in complex molecule synthesis.

Catalytic Enhancement Methods

Several catalytic enhancement methods have been developed to improve the efficiency and selectivity of nucleophilic substitution reactions involving 4-(N-Fmoc-aminomethyl)aniline and related compounds [5] [8]. These methods typically involve the use of transition metal catalysts or organocatalysts that can activate either the nucleophile or the electrophilic substrate [8].

Palladium-catalyzed nucleophilic functionalization of benzyl amines has emerged as a powerful methodology for α-functionalization reactions [8]. These catalytic systems enable intermolecular carbon-carbon bond formation with high efficiency and can accommodate the steric requirements imposed by the Fmoc protecting group [8]. The catalytic protocols are particularly valuable for preparing chiral amines via controlled nucleophilic addition reactions [8].

Nitrogen-centered radical chemistry has also been explored as a means to enhance nucleophilic substitution reactions [5]. The generation of nitrogen-centered radicals from amine precursors can provide alternative mechanistic pathways that bypass traditional polar mechanisms [5]. These radical-based approaches are particularly useful for functionalizing electron-rich aromatic systems like those present in 4-(N-Fmoc-aminomethyl)aniline [5].

Lewis acid catalysts have been employed to activate carbamate functionalities toward nucleophilic attack [9]. The coordination of Lewis acids to the carbonyl oxygen of the carbamate group increases the electrophilicity of the carbon center, facilitating nucleophilic addition reactions [9]. This approach is particularly effective for acetylation reactions and other nucleophilic acyl substitution processes [9].

Deprotection Mechanisms

Base-Mediated Cleavage Pathways

The base-mediated cleavage of the Fmoc group in 4-(N-Fmoc-aminomethyl)aniline follows a well-established two-step mechanism that involves initial proton abstraction followed by β-elimination [10] [11] [12]. The mechanism begins with the abstraction of the acidic proton at the 9-position of the fluorene ring system by a suitable base, typically a secondary amine such as piperidine [10] [11].

The electron-withdrawing nature of the fluorene ring system renders the hydrogen at the 9-position highly acidic and susceptible to deprotonation by weak bases [12]. This initial deprotonation step is followed by β-elimination of the dibenzofulvene intermediate, which results in the liberation of carbon dioxide and the free amine [10] [11] [12]. The overall process is thermodynamically favorable due to the formation of the stable dibenzofulvene byproduct and the elimination of carbon dioxide [10].

Piperidine has emerged as the preferred base for Fmoc deprotection due to its ability to both deprotonate the fluorene system and trap the resulting dibenzofulvene intermediate [11] [13]. The formation of stable adducts between piperidine and dibenzofulvene prevents the reactive intermediate from participating in side reactions that could lead to product alkylation or other undesired transformations [10] [11]. Alternative bases such as 4-methylpiperidine and piperazine have been investigated and show similar efficacy in terms of deprotection kinetics [11] [13].

The mechanism of base-mediated cleavage is particularly efficient in polar solvents such as dimethylformamide and N-methylpyrrolidone, which stabilize the charged intermediates formed during the reaction [10]. The reaction proceeds much more slowly in non-polar solvents, highlighting the importance of solvent choice in optimizing deprotection conditions [10]. Studies have shown that the deprotection can be completed within seconds to minutes under optimal conditions [11] [13].

Kinetic Analysis of Fmoc Removal

Kinetic analysis of Fmoc removal from 4-(N-Fmoc-aminomethyl)aniline reveals rapid deprotection kinetics that are dependent on base concentration, temperature, and solvent system [11] [14] [15]. The reaction follows pseudo-first-order kinetics when conducted under excess base conditions, with half-lives typically ranging from seconds to minutes depending on the specific base employed [11].

Piperidine at 20% concentration in dimethylformamide provides half-lives of less than 30 seconds for typical Fmoc-protected amino acids and related compounds [11]. Comparative kinetic studies have shown that 4-methylpiperidine and piperazine exhibit similar deprotection rates, with slightly longer half-lives due to differences in basicity and nucleophilicity [11] [13]. The kinetic profile is consistent with a mechanism involving rapid initial proton abstraction followed by fast β-elimination [11].

Temperature effects on deprotection kinetics are generally modest for reactions conducted at ambient temperature, as the activation energy for the process is relatively low [14]. However, elevated temperatures can accelerate the reaction and may be beneficial for difficult sequences or sterically hindered substrates [14]. Microwave-assisted deprotection has been shown to provide enhanced kinetics while maintaining good selectivity [11].

The use of alternative base systems, such as the combination of diazabicycloundecene with piperazine, has been shown to provide enhanced deprotection kinetics compared to piperidine alone [14] [15]. These mixed base systems can achieve complete Fmoc removal in less than one minute while providing superior management of dibenzofulvene byproducts [14]. The improved kinetics are attributed to the enhanced basicity of diazabicycloundecene combined with the dibenzofulvene-trapping ability of piperazine [14].

Dibenzofulvene By-Product Management

The management of dibenzofulvene byproducts generated during Fmoc deprotection is crucial for preventing unwanted side reactions and ensuring high-quality products [10] [11] [14]. Dibenzofulvene is a highly reactive electrophile that can alkylate nucleophilic sites in the substrate or other reaction components if not properly sequestered [10].

Piperidine serves a dual role in Fmoc deprotection by acting both as the deprotecting base and as a nucleophilic trap for dibenzofulvene [10] [11]. The formation of stable dibenzofulvene-piperidine adducts effectively removes the reactive byproduct from the reaction mixture and prevents side reactions [10]. The efficiency of dibenzofulvene trapping is dependent on the nucleophilicity and concentration of the base, with cyclic secondary amines being particularly effective [11].

Alternative strategies for dibenzofulvene management include the use of additional nucleophilic scavengers or the implementation of continuous-flow synthesis protocols that physically remove the byproduct from the reaction environment [10]. Tetrabutylammonium fluoride has been investigated as an alternative deprotecting agent, but its inability to trap dibenzofulvene limits its utility to continuous-flow applications [10].

The formation of dibenzofulvene adducts can be monitored spectroscopically to assess the completeness of deprotection and the effectiveness of byproduct management [10]. The characteristic UV absorption of dibenzofulvene allows for real-time monitoring of its formation and consumption during the deprotection process [16]. This spectroscopic monitoring capability has proven valuable for optimizing reaction conditions and ensuring consistent results in synthetic applications [16].

Coupling Reaction Profiles

Amide Bond Formation Methodologies

The formation of amide bonds involving 4-(N-Fmoc-aminomethyl)aniline can be achieved through various methodologies that exploit both the amino functionality of the aromatic ring and the protected aminomethyl group [17] [18] [19]. Modern amide coupling strategies have evolved to provide efficient, atom-economical approaches that minimize the formation of stoichiometric byproducts [17] [20].

Carbodiimide-based coupling reagents, including dicyclohexylcarbodiimide and diisopropylcarbodiimide, represent classical approaches to amide bond formation [17] [19]. These reagents activate carboxylic acids through the formation of O-acylurea intermediates that react readily with amine nucleophiles [20]. The coupling reaction proceeds with good efficiency for 4-(N-Fmoc-aminomethyl)aniline, though care must be taken to minimize racemization when chiral centers are present [20].

Advanced coupling reagents such as HATU, HBTU, and other uronium and phosphonium salts provide superior efficiency and reduced racemization compared to carbodiimides [17] [20]. These reagents generate highly reactive intermediates that couple rapidly with amines under mild conditions [20]. The use of additives such as 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole can further enhance coupling efficiency and suppress side reactions [20].

Diphenylsilane has emerged as an environmentally friendly coupling reagent that enables direct amide formation from carboxylic acids and amines [21]. This methodology produces only hydrogen gas and siloxane byproducts, representing a more sustainable approach to amide bond formation [21]. The reaction is compatible with both primary and secondary amines and can be extended to peptide synthesis applications [21].

Cross-Coupling Strategies

Cross-coupling reactions involving 4-(N-Fmoc-aminomethyl)aniline have been developed to enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [22] [23] [24]. These transformations typically involve the activation of the aromatic system or the carbamate functionality through transition metal catalysis [22] [23].

Nickel-catalyzed cross-coupling of carbamates with organometallic reagents represents a powerful strategy for functionalizing the Fmoc group [22]. The reaction involves oxidative addition of the carbamate carbon-oxygen bond to a low-valent nickel center, followed by transmetalation and reductive elimination to form the desired product [22]. This methodology is particularly effective with silylmagnesium reagents and provides access to aryl silanes with good functional group tolerance [22].

Suzuki-Miyaura coupling reactions can be employed to functionalize the aromatic ring of 4-(N-Fmoc-aminomethyl)aniline when appropriate leaving groups are present [24]. The reaction tolerates the carbamate functionality and proceeds under mild conditions using palladium catalysts [24]. This approach is valuable for introducing aryl substituents or constructing more complex aromatic systems [24].

Phenol derivative coupling strategies can be applied when the compound is modified to contain suitable electrophilic functionalities [23]. These approaches exploit the orthogonal reactivity of different electrophilic sites and enable selective functionalization in the presence of multiple reactive centers [23]. The development of methods for activating C-N bonds in amides has opened new possibilities for cross-coupling reactions involving carbamate substrates [23].

Multicomponent Reaction Applications

Multicomponent reactions involving 4-(N-Fmoc-aminomethyl)aniline provide efficient routes to complex molecular architectures through the simultaneous formation of multiple bonds [25] [26] [27]. These transformations are particularly valuable for diversity-oriented synthesis and the rapid construction of compound libraries [26].

The Ugi reaction represents a classical four-component coupling that can incorporate amine, carboxylic acid, aldehyde, and isocyanide components to form bis-amide products [26]. The amino functionality in 4-(N-Fmoc-aminomethyl)aniline can participate as the amine component, while the carbamate group provides additional sites for diversification [26]. The reaction proceeds under mild conditions and exhibits broad substrate scope [26].

α-Branched amide synthesis through multicomponent processes involves the sequential reaction of nitriles with hydrozirconation reagents, acyl chlorides, and π-nucleophiles [25]. This methodology enables the construction of complex amide structures with high levels of molecular complexity from simple starting materials [25]. The process can accommodate the structural features present in 4-(N-Fmoc-aminomethyl)aniline and related compounds [25].

Multicomponent routes to functionalized amides and oxazolidinones have been developed using base-mediated processes that combine epoxides, esters, and amines [27]. These transformations provide atom-economical approaches to important structural motifs while minimizing the use of stoichiometric coupling reagents [27]. The methodology is compatible with the Fmoc protecting group and can be applied to the synthesis of complex heterocyclic systems [27].

Stability in Reaction Environments

pH-Dependent Behavior

The pH-dependent behavior of 4-(N-Fmoc-aminomethyl)aniline is characterized by distinct stability profiles under acidic, neutral, and basic conditions [28] [29] [30]. The compound exhibits good stability under acidic and neutral conditions but becomes susceptible to base-mediated deprotection at elevated pH values [31] [32].

Under acidic conditions (pH < 3), the Fmoc protecting group remains stable due to the electron-withdrawing nature of the fluorene system, which renders the carbamate linkage resistant to acid-catalyzed hydrolysis [31] [29]. The aromatic amino group becomes protonated under these conditions, which can affect its nucleophilicity and participation in substitution reactions [30]. The protonated amine also influences the overall charge distribution in the molecule and can affect solubility properties [30].

At neutral pH (6-8), the compound maintains good stability with minimal degradation observed under typical storage and handling conditions [31]. The carbamate functionality exhibits kinetic stability toward hydrolysis, and the aromatic amino group exists primarily in its neutral form [30]. This pH range represents optimal conditions for long-term storage and most synthetic applications [31].

Basic conditions (pH > 9) lead to rapid deprotection of the Fmoc group through the well-characterized base-mediated elimination mechanism [10] [11] [31]. The rate of deprotection increases with increasing pH due to the greater concentration of hydroxide ions and other basic species [28]. Even relatively weak bases can initiate deprotection at elevated pH values, making careful pH control essential in synthetic applications [31].

Thermal Stability Considerations

The thermal stability of 4-(N-Fmoc-aminomethyl)aniline is influenced by both the inherent stability of the carbamate functionality and the thermal lability of the Fmoc protecting group [33] [34] [35]. The compound exhibits good thermal stability at moderate temperatures but becomes susceptible to degradation at elevated temperatures [33] [35].

At temperatures below 100°C, the compound maintains good stability with minimal decomposition observed under typical synthetic reaction conditions [35]. The carbamate linkage is thermally stable in this temperature range, and the aromatic system does not undergo significant degradation [35]. This stability profile makes the compound suitable for most synthetic transformations that require moderate heating [35].

Temperatures above 150°C can lead to thermal decomposition through multiple pathways, including carbamate pyrolysis and degradation of the fluorene system [33] [34]. The predicted boiling point of 587°C suggests that the compound can withstand moderate heating, but prolonged exposure to high temperatures should be avoided [36]. Thermal degradation products may include carbon dioxide, dibenzofulvene, and various aromatic fragments [33].

The thermal stability is also influenced by the presence of other reactive species in the reaction mixture [33] [34]. The formation of carbamate species through reaction with carbon dioxide can lead to thermal degradation pathways that are not observed in the pure compound [33]. This consideration is particularly important in reactions conducted under carbon dioxide atmospheres or in the presence of carbonate salts [34].

Compatibility with Reaction Conditions

The compatibility of 4-(N-Fmoc-aminomethyl)aniline with various reaction conditions has been extensively studied to determine optimal synthetic protocols [31] [32] [37]. The compound exhibits good compatibility with most common organic solvents and reagents, though specific considerations apply to reactions involving strong bases or nucleophiles [31].

The compound is compatible with a wide range of organic solvents, including dichloromethane, dimethylformamide, tetrahydrofuran, and acetonitrile [31] [32]. The choice of solvent can influence reaction rates and selectivity, particularly for reactions involving the Fmoc protecting group [31]. Polar aprotic solvents generally provide better solvation for charged intermediates and transition states [32].

Compatibility with coupling reagents and catalysts is generally excellent, making the compound suitable for complex synthetic sequences [19] [31]. The Fmoc group is compatible with most peptide coupling conditions and does not interfere with the function of carbodiimide or uronium-based coupling reagents [19]. Transition metal catalysts used in cross-coupling reactions are also compatible with the carbamate functionality [22].

XLogP3

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Wikipedia

(9H-Fluoren-9-yl)methyl [(4-aminophenyl)methyl]carbamate

Dates

Last modified: 08-15-2023

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